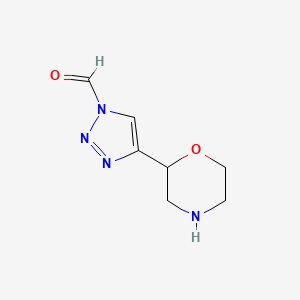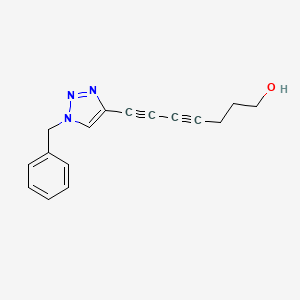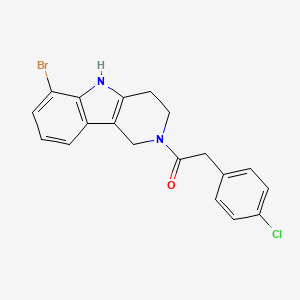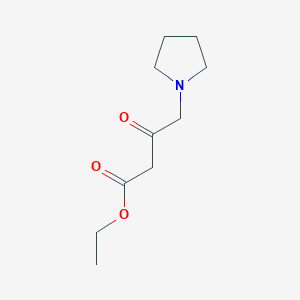
6-Bromo-1-(2-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-(2-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a carbonitrile group attached to the indole core.
Métodos De Preparación
The synthesis of 6-Bromo-1-(2-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Bromination: Introduction of the bromine atom into the indole ring.
Methoxylation: Addition of the methoxy group to the phenyl ring.
Nitrile Formation: Introduction of the carbonitrile group.
The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and methoxylation agents such as sodium methoxide in methanol. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
6-Bromo-1-(2-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Bromo-1-(2-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1-(2-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The carbonitrile group may participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar compounds to 6-Bromo-1-(2-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile include other indole derivatives such as:
- 5-Bromo-2-methoxyphenyl-1H-indole-3-carbonitrile
- 6-Chloro-1-(2-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile
- 6-Bromo-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile
These compounds share structural similarities but differ in the position and type of substituents, which can significantly affect their chemical properties and biological activities
Propiedades
Número CAS |
922184-55-2 |
|---|---|
Fórmula molecular |
C17H13BrN2O |
Peso molecular |
341.2 g/mol |
Nombre IUPAC |
6-bromo-1-(2-methoxyphenyl)-2-methylindole-3-carbonitrile |
InChI |
InChI=1S/C17H13BrN2O/c1-11-14(10-19)13-8-7-12(18)9-16(13)20(11)15-5-3-4-6-17(15)21-2/h3-9H,1-2H3 |
Clave InChI |
UHTAOARALONOBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1C3=CC=CC=C3OC)C=C(C=C2)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-IMidazo[4,5-c]pyridine-1-carboxylic acid, 4-[bis[(1,1-diMethylethoxy)carbonyl]aMino]-, 1,1-diMethylethyl ester](/img/structure/B12638406.png)
![2-Amino-5-{[(5-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B12638414.png)


![4-Chloro-2-isopropyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B12638427.png)
![5-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12638428.png)

![2-(2-(3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamido)butanoic acid](/img/structure/B12638443.png)
![1-[Cyclopentylidene(phenyl)methyl]-3-phenyl-1H-indene](/img/structure/B12638448.png)





